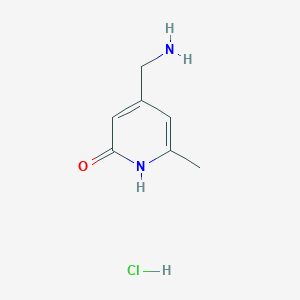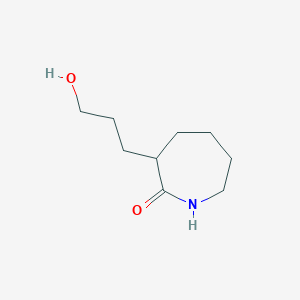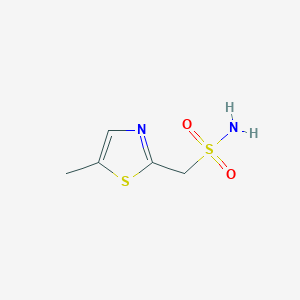
3-Amino-2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one is an organic compound with the molecular formula C9H18N2OS It is a derivative of thiomorpholine, a heterocyclic amine containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one typically involves the reaction of thiomorpholine with a suitable precursor. One common method involves the alkylation of thiomorpholine with 3-chloro-2,2-dimethylpropan-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions suggests it may influence redox-sensitive pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine: The parent compound, which lacks the amino and carbonyl groups.
2,2-Dimethyl-1-(thiomorpholin-4-yl)propan-1-one: Similar structure but without the amino group.
3-Amino-1-(thiomorpholin-4-yl)propan-1-one: Similar structure but without the dimethyl groups.
Uniqueness
3-Amino-2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one is unique due to the presence of both the amino and carbonyl groups, which confer distinct chemical reactivity and potential biological activity. The dimethyl groups also contribute to its steric properties, influencing its interactions with other molecules.
Propriétés
Formule moléculaire |
C9H18N2OS |
|---|---|
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
3-amino-2,2-dimethyl-1-thiomorpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C9H18N2OS/c1-9(2,7-10)8(12)11-3-5-13-6-4-11/h3-7,10H2,1-2H3 |
Clé InChI |
YGVLDBKSOJAYSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(=O)N1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


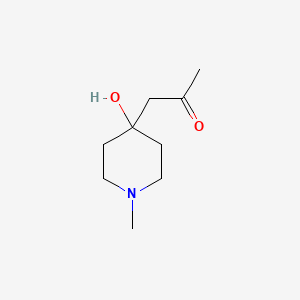

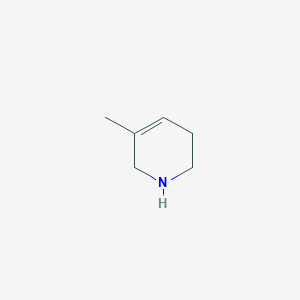
![4-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13238610.png)
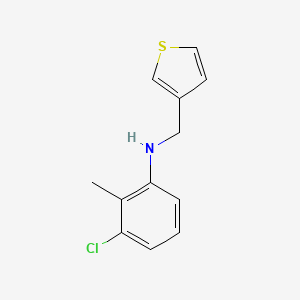
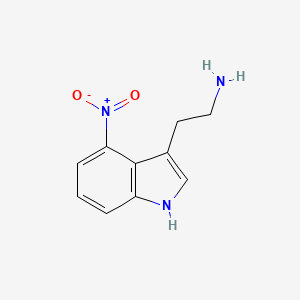
![N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine](/img/structure/B13238646.png)


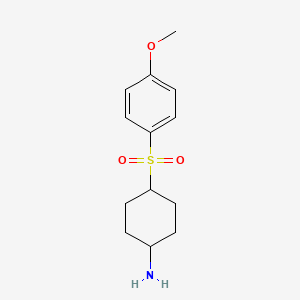
![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
